

# **Application Notes and Protocols for Conditioned Avoidance Responding (CAR) with LY2033298**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing LY2033298, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, in conditioned avoidance responding (CAR) studies. The CAR model is a well-established preclinical behavioral paradigm predictive of antipsychotic efficacy.

### Introduction

LY2033298 acts by enhancing the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine (ACh) at the M4 receptor.[1][2][3] Due to species differences in receptor sensitivity, the in vivo effects of LY2033298 in rodent models are typically investigated by coadministering it with a sub-threshold dose of a muscarinic agonist, such as oxotremorine.[4][5] [6] This potentiation of M4 receptor signaling has been shown to reduce conditioned avoidance responses, an effect that is significantly attenuated in M4 receptor knockout mice, validating the M4 receptor as the key target.[1][5] This protocol is crucial for evaluating the potential of M4 PAMs as a novel therapeutic strategy for schizophrenia.[3][4]

### **Data Presentation**

The following tables summarize the quantitative effects of LY2033298 in combination with oxotremorine on conditioned avoidance responding in both mice and rats.

Table 1: Effect of LY2033298 and Oxotremorine on Conditioned Avoidance in Mice



| Treatment Group                                          | Genotype                     | Avoidance<br>Responses (% of<br>Control) | Escape Failures<br>(%) |
|----------------------------------------------------------|------------------------------|------------------------------------------|------------------------|
| Vehicle                                                  | Wild-Type (WT)               | 100%                                     | 0%                     |
| Oxotremorine (0.1 mg/kg)                                 | Wild-Type (WT)               | ~45%                                     | 0%                     |
| LY2033298 (30<br>mg/kg) +<br>Oxotremorine (0.1<br>mg/kg) | Wild-Type (WT)               | ~5%                                      | ~40%                   |
| Vehicle                                                  | M4 Receptor<br>Knockout (KO) | 100%                                     | 0%                     |
| Oxotremorine (0.1 mg/kg)                                 | M4 Receptor<br>Knockout (KO) | ~65%                                     | 0%                     |
| LY2033298 (30<br>mg/kg) +<br>Oxotremorine (0.1<br>mg/kg) | M4 Receptor<br>Knockout (KO) | ~50%                                     | 0%                     |

Data adapted from Leach et al., 2010.[1][5]

Table 2: Effect of LY2033298 and Oxotremorine on Conditioned Avoidance in Rats



| Treatment Group                                 | Dose of LY2033298 | Reduction in Avoidance<br>Responses |
|-------------------------------------------------|-------------------|-------------------------------------|
| Vehicle + Oxotremorine (sub-<br>effective dose) | 0 mg/kg           | Baseline                            |
| LY2033298 + Oxotremorine (sub-effective dose)   | Low Dose          | Moderate                            |
| LY2033298 + Oxotremorine (sub-effective dose)   | Medium Dose       | Significant                         |
| LY2033298 + Oxotremorine (sub-effective dose)   | High Dose         | Strong                              |

Qualitative summary based on dose-dependent effects reported by Chan et al., 2008.[4]

## Experimental Protocols Protocol 1: Conditioned Avoidance Responding in Mice

This protocol is adapted from methodologies described in studies evaluating M4 PAMs.[1][5]

#### 1. Animals:

- Male mice (e.g., C57BL/6J for wild-type studies, and corresponding M4 receptor knockout mice).
- House animals under standard laboratory conditions with ad libitum access to food and water.

### 2. Apparatus:

- Automated two-way shuttle cages (e.g., Coulbourn Instruments).
- Each cage should be housed within a sound-attenuating chamber.
- The apparatus should be equipped with a grid floor for footshock delivery, a house light to serve as the conditioned stimulus (CS), and an automated door separating the two



compartments.

- 3. Training and Testing Procedure:
- Habituation: Allow a 2-minute adaptation period at the start of each session.
- Trials: Each session consists of 50 trials.
- Inter-Trial Interval (ITI): A 30-second interval separates each trial.
- Trial Onset: A trial begins with the illumination of the house light and the opening of the shuttle door (CS).
- Avoidance Response: If the mouse crosses to the other compartment within 10 seconds of the CS onset, the CS is terminated, and the response is recorded as an "avoidance." No shock is delivered.
- Escape Response: If the mouse fails to make an avoidance response within the 10-second CS period, a mild footshock (Unconditioned Stimulus, US; typically 0.5-0.8 mA for 0.5-1.0s) is delivered through the grid floor. The shock and CS remain on until the mouse escapes to the other compartment.
- Escape Failure: If the mouse fails to escape to the other side within a set time (e.g., 10 seconds) after the shock begins, the trial is terminated, and the response is recorded as an "escape failure."
- Data Acquisition: The number of avoidances, escapes, and escape failures are automatically recorded.
- 4. Drug Administration:
- LY2033298: Administer at a dose of 30 mg/kg.
- Oxotremorine: Administer at a sub-threshold dose of 0.1 mg/kg.
- Route: Intraperitoneal (i.p.) injection.
- Timing: Administer compounds 30-60 minutes prior to the start of the behavioral session.



Controls: Include vehicle control groups and groups receiving each compound individually.

## **Protocol 2: Conditioned Avoidance Responding in Rats**

This is a general protocol based on standard CAR procedures used in antipsychotic drug screening.

- 1. Animals:
- Male rats (e.g., Sprague-Dawley or Wistar).
- House animals under standard laboratory conditions.
- 2. Apparatus:
- Standard rat shuttle boxes with similar features to the mouse apparatus (grid floor, light stimulus, automated door).
- 3. Training and Testing Procedure:
- Acquisition: Rats are typically trained over several daily sessions until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).
- Habituation: A 2-5 minute adaptation period at the start of each session.
- Trials: A session usually consists of 20-30 trials.
- Inter-Trial Interval (ITI): Typically 30-60 seconds.
- Trial Onset (CS): A light or auditory stimulus (e.g., a tone) is presented for 5-10 seconds.
- Avoidance and Escape: Similar to the mouse protocol, a successful shuttle during the CS period is an avoidance. Failure to do so results in the presentation of the US (footshock, typically 0.6-1.0 mA) until an escape response is made.
- Data Acquisition: Record the number of avoidances, escapes, and response latencies.
- 4. Drug Administration:



- LY2033298: Administer in a dose-dependent manner (e.g., 10, 20, 40 mg/kg, i.p.).[7]
- Oxotremorine: Co-administer with a sub-effective dose, which should be empirically determined for the specific rat strain and protocol.
- Timing: Administer 30-60 minutes prior to the session.

## Mandatory Visualizations Experimental Workflow Diagram

Caption: Experimental workflow for the CAR protocol with LY2033298.

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: M4 receptor-mediated inhibition of dopamine release.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The effects of stress on avoidance in rodents: An unresolved matter PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid modulation of dopamine neurotransmission PMC [pmc.ncbi.nlm.nih.gov]
- 3. Footshock intensity and generalization in contextual and auditory-cued fear conditioning in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-lasting incubation of conditioned fear in rats PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Endocannabinoid and dopaminergic system: the pas de deux underlying human motivation and behaviors PMC [pmc.ncbi.nlm.nih.gov]
- 7. LY2033298, a positive allosteric modulator at muscarinic M<sub>4</sub> receptors, enhances inhibition by oxotremorine of light-induced phase shifts in hamster circadian activity rhythms -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Conditioned Avoidance Responding (CAR) with LY2033298]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675602#conditioned-avoidance-responding-protocol-with-ly-2033298]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com